1-Naphthalenesulfonic acid, 4-[(4-hydroxy-1-naphthalenyl)azo]-
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Overview
Description
1-Naphthalenesulfonic acid, 4-[(4-hydroxy-1-naphthalenyl)azo]- is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This particular compound is notable for its vibrant color, making it useful in various dyeing applications.
Preparation Methods
The synthesis of 1-naphthalenesulfonic acid, 4-[(4-hydroxy-1-naphthalenyl)azo]- typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-hydroxy-1-naphthalenesulfonic acid, which is then coupled with 1-naphthol to form the azo compound. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
1-Naphthalenesulfonic acid, 4-[(4-hydroxy-1-naphthalenyl)azo]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in dye and pigment production.
Reduction: Reduction reactions typically break the azo bond, resulting in the formation of amines.
Substitution: The sulfonic acid group can undergo substitution reactions, often with nucleophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Naphthalenesulfonic acid, 4-[(4-hydroxy-1-naphthalenyl)azo]- has a wide range of applications in scientific research:
Chemistry: It is used as a dye intermediate and in the synthesis of other complex organic compounds.
Biology: The compound’s derivatives are used in staining techniques for microscopy.
Medicine: Some derivatives have potential therapeutic applications, including as antiviral agents.
Industry: It is widely used in the textile industry for dyeing fabrics and in the production of pigments
Mechanism of Action
The mechanism by which 1-naphthalenesulfonic acid, 4-[(4-hydroxy-1-naphthalenyl)azo]- exerts its effects is primarily through its ability to form stable azo bonds. These bonds are resistant to many chemical reactions, making the compound useful in applications requiring stability and durability. The molecular targets and pathways involved often include interactions with aromatic compounds and enzymes that can cleave azo bonds .
Comparison with Similar Compounds
Similar compounds include other azo dyes such as:
4-Hydroxy-1-naphthalenesulfonic acid: This compound is a precursor in the synthesis of various azo dyes.
4-Amino-1-naphthalenesulfonic acid: Another precursor used in the synthesis of azo dyes, known for its applications in dyeing and staining.
1-Naphthol-4-sulfonic acid: Used in the synthesis of dyes and pigments, similar in structure but differing in functional groups
1-Naphthalenesulfonic acid, 4-[(4-hydroxy-1-naphthalenyl)azo]- is unique due to its specific combination of functional groups, which confer distinct chemical properties and applications.
Properties
CAS No. |
23481-28-9 |
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Molecular Formula |
C20H14N2O4S |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
4-[(4-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C20H14N2O4S/c23-19-11-9-17(13-5-1-3-7-15(13)19)21-22-18-10-12-20(27(24,25)26)16-8-4-2-6-14(16)18/h1-12,23H,(H,24,25,26) |
InChI Key |
GOLZWFYDAGUDPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)N=NC3=CC=C(C4=CC=CC=C43)S(=O)(=O)O |
Origin of Product |
United States |
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